molecular formula C2H4O2Zn+2 B057238 ZINC acetate CAS No. 557-34-6

ZINC acetate

Cat. No.: B057238
CAS No.: 557-34-6
M. Wt: 125.4 g/mol
InChI Key: DJWUNCQRNNEAKC-UHFFFAOYSA-L
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Description

Zinc acetate is a versatile compound with a variety of applications across different fields, including industry, nutrition, and research[].

Chemical Properties

Zinc acetate is represented by the chemical formula Zn(CH3COO)2  or ZnC4H6O4. It consists of one zinc cation (Zn2+) bonded to two acetate anions (CH3COO−). This ionic structure contributes to its stability and solubility in water [][].

Physical Properties

Zinc acetate typically appears as a white crystalline solid. It is soluble in water and has a melting point of approximately 237°C [][]. The compound can exist in two forms: anhydrous and dihydrate (Zn(CH3COO)2·2H2O), with the dihydrate form being more common [].

Molecular Structure

In its anhydrous form, zinc acetate adopts a tetrahedral coordination geometry around the zinc ion, while in the dihydrate form, the zinc is octahedrally coordinated due to the presence of water molecules [][].

Synthetic Analysis

Zinc acetate can be synthesized through several methods:

Reaction with Acetic Acid: Zinc reacts with acetic acid to produce this compound and hydrogen gas:

Zn+2CH3COOH→Zn(CH3COO) 2+H2

Reaction with Zinc Oxide: Zinc oxide can also react with acetic acid, yielding this compound and water:

ZnO+2CH3COOH→Zn(CH3COO) 2+H2O

These methods highlight the compound's versatility in synthetic routes [][].

Industrial Production Techniques

In industrial settings, this compound is often produced as a catalyst in the production of vinyl acetate from acetylene. This method accounts for a significant portion of global production due to its efficiency [].

Scientific Research Applications

Industrial Uses

Zinc acetate serves as a catalyst in various chemical reactions, particularly in the synthesis of vinyl acetate. Its role in this process is crucial due to its ability to facilitate reactions while minimizing environmental impacts [][].

Nutritional Applications

As a dietary supplement, this compound is utilized to address zinc deficiencies in humans. It is often preferred for its high bioavailability compared to other zinc salts[].

Food Industry

In the food sector, this compound is recognized as a food additive (E650), where it acts as a preservative and helps inhibit microbial growth 18. Its application in beverages and processed foods enhances product safety and shelf life.

Other Uses

This compound exhibits antimicrobial properties, making it valuable in cosmetic formulations and topical treatments. It is commonly found in skin protectants and anti-itch ointments due to its effectiveness against bacteria[].

Mechanism of Action

Zinc acetate interacts at the molecular level by binding to specific proteins and enzymes, influencing various biological processes. Its ability to serve as a metal-binding agent plays a significant role in its biological activity[][].

Common Problem

What is zinc acetate used for?

This compound is used primarily as a dietary supplement for treating zinc deficiencies and as a food additive.

How is this compound made?

It can be synthesized by reacting zinc with acetic acid or by treating zinc oxide with acetic acid.

Is this compound safe for consumption?

While generally recognized as safe when used appropriately, it should be taken under guidance if intended for supplementation.

What are the benefits of this compound?

It provides essential zinc for various bodily functions and helps prevent microbial growth in food products.

Properties

IUPAC Name

zinc;diacetate
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InChI

InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DJWUNCQRNNEAKC-UHFFFAOYSA-L
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Zn(C2H3O2)2, C4H6O4Zn
Record name ZINC ACETATE
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Related CAS

5970-45-6 (Parent)
Record name Zinc acetate anhydrous
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DSSTOX Substance ID

DTXSID8038770
Record name Zinc acetate
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Molecular Weight

183.5 g/mol
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Physical Description

Obtained in both anhydrous form and as a dihydrate. Both are white crystalline solids. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit spread to the environment. Used to preserve wood, to make other zinc compounds, as a food and feed additive., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colourless crystals or fine, off-white powder, Colorless, white to greyish-white, or yellowish solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline]
Record name ZINC ACETATE
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Record name Acetic acid, zinc salt (2:1)
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Record name ZINC ACETATE
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Record name Zinc acetate
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Solubility

Solubility: 40 g/ 100 g water at 25 °C; 67 g/100 g water at 100 °C; 3 g/ 100 g alcohol at 25 °C /Zinc acetate dihydrate/, Insol in alkalies; sol in dil mineral acids
Record name ZINC ACETATE
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Density

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.04 g/cu cm (sphalerite); 4.09 g/cu cm (wurtzite)
Record name ZINC ACETATE
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Record name ZINC ACETATE
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Mechanism of Action

**Zinc has three primary biological roles**: _catalytic_, _structural_, and _regulatory_. The catalytic and structural role of zinc is well established, and there are various noteworthy reviews on these functions. For example, zinc is a structural constituent in numerous proteins, inclusive of growth factors, cytokines, receptors, enzymes, and transcription factors for different cellular signaling pathways. It is implicated in numerous cellular processes as a cofactor for approximately 3000 human proteins including enzymes, nuclear factors, and hormones. Zinc promotes resistance to epithelial apoptosis through cell protection (cytoprotection) against reactive oxygen species and bacterial toxins, likely through the antioxidant activity of the cysteine-rich metallothioneins. In HL-60 cells (promyelocytic leukemia cell line), zinc enhances the up-regulation of A20 mRNA, which, via TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of tumor necrosis factor-alpha (TNF-alpha), IL-1beta, and IL-8. There are several mechanisms of action of zinc on acute diarrhea. Various mechanisms are specific to the gastrointestinal system: zinc restores mucosal barrier integrity and enterocyte brush-border enzyme activity, it promotes the production of antibodies and circulating lymphocytes against intestinal pathogens, and has a direct effect on ion channels, acting as a potassium channel blocker of adenosine 3-5-cyclic monophosphate-mediated chlorine secretion. Cochrane researchers examined the evidence available up to 30 September 2016. Zinc deficiency in humans decreases the activity of serum _thymulin_ (a hormone of the thymus), which is necessary for the maturation of T-helper cells. T-helper 1 (Th(1)) cytokines are decreased but T-helper 2 (Th(2)) cytokines are not affected by zinc deficiency in humans. The change of _Th(1)_ to _Th(2)_ function leads to cell-mediated immune dysfunction. Because IL-2 production (Th(1) cytokine) is decreased, this causes decreased activity of natural-killer-cell (NK cell) and T cytolytic cells, normally involved in killing viruses, bacteria, and malignant cells. In humans, zinc deficiency may lead to the generation of new CD4+ T cells, produced in the thymus. In cell culture studies (HUT-78, a Th(0) human malignant lymphoblastoid cell line), as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production. In another study, zinc supplementation in human subjects suppressed the gene expression and production of pro-inflammatory cytokines and decreased oxidative stress markers. In HL-60 cells (a human pro-myelocytic leukemia cell line), zinc deficiency increased the levels of TNF-alpha, IL-1beta, and IL-8 cytokines and mRNA. In such cells, zinc was found to induce A20, a zinc finger protein that inhibited NF-kappaB activation by the tumor necrosis factor receptor-associated factor pathway. This process decreased gene expression of pro-inflammatory cytokines and oxidative stress markers. The exact mechanism of zinc in acne treatment is poorly understood. However, zinc is considered to act directly on microbial inflammatory equilibrium and facilitate antibiotic absorption when used in combination with other agents. Topical zinc alone as well as in combination with other agents may be efficacious because of its anti-inflammatory activity and ability to reduce P. acnes bacteria by the inhibition of P. acnes lipases and free fatty acid levels., The active moiety in zinc acetate is zinc cation. Regardless of the ligand, zinc blocks the intestinal absorption of copper from the diet and the reabsorption of endogenously secreted copper such as that from the saliva, gastric juice and bile. Zinc induces the production of metallothionein in the enterocyte, a protein that binds copper thereby preventing its serosal transfer into the blood. The bound copper is then lost in the stool following desquamation of the intestinal cells., The mechanism of zinc's anticopper action is unique. It induces intestinal cell metallothionein, which binds copper and prevents its transfer into blood. As intestinal cells die and slough, the contained copper is eliminated in the stool. Thus, zinc prevents the intestinal absorption of copper.
Record name Zinc acetate
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Record name ZINC ACETATE
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Color/Form

Exists in two crystalline forms, alpha (wurtzite) and beta (sphalerite), White to grayish-white or yellowish powder colorless cubic crystals

CAS No.

557-34-6; 5970-45-6, 557-34-6
Record name ZINC ACETATE
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Record name Zinc acetate anhydrous
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Record name Zinc acetate
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Record name Zinc di(acetate)
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Record name ZINC ACETATE ANHYDROUS
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Record name ZINC ACETATE
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Synthesis routes and methods I

Procedure details

A method according to claim 9 wherein the zinc glycerolate complex is formed by the process of reacting zinc oxide or zinc acetate with glycerol in the proportions of about 50 gms zinc oxide or zinc acetate to 500 gms glycerol, raising the temperature of the mix to about 260° C. and maintaining the temperature until reaction is completed, cooling and pouring the mixture so formed into water, filtering, washing and drying to isolate the zinc glycerolate complex.
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Synthesis routes and methods II

Procedure details

The solution and method according to the present invention use the principle of the dissolution of the conductive powder (e.g. zinc oxide) and of the organic matrix of the thermal grease. The electronic card is treated with a substantially water-free alcoholic solution of a neutral ammonium salt of organic acid (e.g. ammonium acetate or propionate). The ammonium salt (e.g. ammonium acetate) reacts with zinc oxide giving zinc acetate, that are soluble in alcohol, while the organic matrix (e.g. polyether polyol polymers) is dissolved by the alcohol (e.g. isopropanol).
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Synthesis routes and methods III

Procedure details

Prior to the synthesis of ZnO nanorods, substrates made of glass are cleaned with acetone, ethylene glycol, and ethanol by ultrasonication sequentially. The substrates are then wetted with a small quantity (e.g. a drop) of zinc acetate ethanol solution (5.0 mM) and dried under a flow of nitrogen. This step is repeated for three to five times in order to provide layer of sufficient zinc acetate uniformly covering the substrates. The substrates are then heated at 350° C. in air for about 20 mins. to form a layer of ZnO seeds. The seeded substrates are held by a holder (e.g. rubber holder) and placed vertically into a Teflon-lined stainless steel autoclave filled with zinc nitrate hydrate (25.0 mM), hexamethylenetetramine (25.0 mM), and polyethylenimine (5.0 mM) aqueous solution, and kept at 90° C. for 6-12 hours. Finally, the samples are taken out from the solution, washed with deionized water and ethanol, and then dried in air. FIG. 2 is a photographic image showing the SEM morphology of samples procuded according these procedures. b) Chemical Vapour Deposition (CVD): To grow ZnO nanorod arrays by CVD, quartz/sapphire substrates are first coated with a thin layer of PR (AZ5206E) by spin coating at a speed of 8000 rpm for 60 s and then treated by hard-baking at 100° C. for 10 min. At this stage the RR layer is converted to amorphous carbon, which serves as catalyst for the CVD growth of ZnO nanorods. The synthesis of ZnO nanorod arrays is carried out in a traditional three-temperature zone CVD system. For example, an alumina boat containing 3 g of ZnO powder is placed in the center of a tube furnace. The substrate is placed downstream for the nucleation and growth of ZnO NWs. Argon is used as carrier gas at a flow rate of 50 sccm with additional 0.5 sccm oxygen flow to facilitate the reaction. The furnace is heated to 1100-1300° C. and kept for half an hour under vacuum conditions (10−2 Torr). ZnO NWs are found to grow on the substrates when the temperature was about 600-800° C.
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Synthesis routes and methods IV

Procedure details

40 g of MeOH was added to Zn(OAc)2.2H2O (4.97 g) to form zinc acetate solution. 2.16 g of KOH was added to 40 ml of MeOH to form a KOH solution. The KOH solution was then mixed with the Zn(OAc)2 solution under vigorous stirring to form the reaction solution. The reaction temperature was maintained at 60° C. 0.4 g maltose was dissolved in 4.9 ml of distilled water, and subsequently diluted with 20 ml methanol. 45 seconds after the KOH solution was mixed with the Zn(OAc)2 solution, the maltose solution was added to the reaction solution. The resulting solution was aged at 60° C. for 45 minutes.
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Synthesis routes and methods V

Procedure details

A stock solution of zinc acetate in aqueous ammonia was prepared by mixing 33.6 parts of glacial acetic acid with 48 parts of water followed by slow addition to the cooled mixture of 18.4 parts of commercial anhydrous liquid ammonia, while maintaining the temperature between 25° and 50° C. After cooling the solution to 10° C., 21.8 parts of zinc oxide were slowly added with stirring while maintaining the temperature below 25° C. The zinc oxide dissolved rapidly to afford a stock solution containing 17.5% weight percent zinc which had a pH of 11.4 and a specific gravity of 1.27.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ZINC acetate
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Customer
Q & A

ANone: The exact mechanism of action for zinc acetate varies depending on the application. For example:

  • Antibacterial activity: this compound can disrupt bacterial cell membranes and interfere with cellular processes, leading to bacterial death. []
  • Modulation of antibiotic sensitivity: In Helicobacter pylori, this compound treatment increased the expression of ssrA, a gene involved in trans-translation. Knocking down ssrA restored levofloxacin resistance, suggesting this compound's influence on antibiotic sensitivity involves this pathway. []
  • Treatment of Wilson's disease: this compound blocks intestinal copper absorption and induces metallothionein in enterocytes, reducing copper accumulation in the liver. []

ANone:

  • Spectroscopic data:
    • Infrared (IR) spectroscopy shows characteristic peaks for acetate groups (C=O, C-O stretches). [, ]
    • X-ray diffraction (XRD) can reveal the crystal structure of this compound, which can vary depending on the hydration state. [, , , , , , , ]

ANone:

  • This compound demonstrates good compatibility with various materials, including polymers like polyvinyl alcohol (PVA) for nanofiber fabrication. []
  • It exhibits stability under a range of conditions, but its performance can be influenced by factors like pH, temperature, and the presence of other substances. [, , ]
  • For instance, this compound is more soluble and bioavailable at lower pH, making it less suitable for use in individuals with elevated gastric pH. []

ANone:

    ANone: Computational methods provide valuable insights into the properties and behavior of this compound:

    • Density functional theory (DFT) calculations: Help understand the electronic structure and properties of this compound and its interactions with other molecules, such as in the development of fluorescent probes for zinc detection. []

    ANone:

    • While specific SAR studies for this compound are limited in the provided papers, research on similar zinc complexes suggests modifications to the acetate ligand can influence properties like solubility, stability, and biological activity. [, ]

    ANone:

    • This compound exhibits stability under various conditions, but its solubility and bioavailability are influenced by factors like pH. [, , ]
    • Formulation strategies like complexation with other molecules (e.g., diclofenac) can enhance its stability and bioavailability. []
    • Encapsulation in nanofibers or other delivery systems might also improve stability and targeted delivery. []

    ANone:

      ANone:

      • Studies on the absorption of oral this compound demonstrate its bioavailability is influenced by factors like the salt form and intragastric pH. []
      • This compound is absorbed in the intestines, and its absorption is inhibited by the presence of phytic acid in some foods. [, ]
      • This compound is excreted primarily through feces. []

      ANone:

      • In vitro: this compound exhibits antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. [, , , ]
      • In vivo:
        • Animal studies demonstrate the protective effect of this compound against lead-induced learning memory impairments in mice, likely by modulating BDNF expression. []
        • Clinical trials show that this compound lozenges can reduce the duration of common cold symptoms, although the results are not always consistent. [, ]
        • This compound is an established treatment for Wilson's disease, where it effectively reduces copper accumulation and improves clinical outcomes. [, , ]

      ANone:

        ANone:

        • In rats, subacute this compound toxicity caused dose-dependent increases in serum urea levels and histopathological changes in the kidneys. []

        ANone:

        • Electrospinning techniques can incorporate this compound into nanofibrous membranes, offering a potential approach for controlled release and targeted delivery. [, ]
        • Combining this compound with other drugs, like in the zinc-diclofenac complex, shows promise in reducing gastrointestinal side effects while maintaining therapeutic efficacy. []

        ANone:

        • While the research doesn't directly highlight specific biomarkers for this compound efficacy, monitoring serum zinc levels is crucial in managing Wilson's disease and other conditions involving zinc deficiency. [, , ]

        ANone:

        • Spectroscopic techniques:
          • IR spectroscopy identifies characteristic functional groups. [, ]
          • UV-Vis spectroscopy determines optical properties and band gap energy. [, , , , ]
        • Microscopy:
          • Transmission electron microscopy (TEM) visualizes the morphology and size of this compound nanoparticles. [, , , , ]
          • Scanning electron microscopy (SEM) examines the surface morphology of materials containing this compound. [, , , ]
        • Diffraction techniques:
          • XRD analyzes the crystal structure and phase purity of this compound. [, , , , , , , ]
        • Other techniques:
          • Thermal analysis methods like DSC and TG characterize the thermal decomposition behavior of this compound. []
          • Atomic absorption spectrophotometry measures zinc concentrations in biological samples. [, ]

        ANone:

          ANone:

          • Studies demonstrate that intragastric pH significantly impacts the dissolution and solubility of this compound, affecting its bioavailability. []
          • Lower pH favors dissolution and, consequently, better absorption. []

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